

A Comparative Guide to the Efficacy of (4-Aminophenyl)(morpholino)methanone Derivatives

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Compound of Interest

Compound Name:	(4-Aminophenyl) (morpholino)methanone
Cat. No.:	B122155

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Abstract

(4-Aminophenyl)(morpholino)methanone and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives, focusing on their anticancer and anti-inflammatory properties. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and highlight the most promising compounds for further development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The morpholine ring is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as increased water solubility and metabolic stability. When coupled with a (4-aminophenyl)methanone core, the resulting derivatives have emerged as potent agents targeting a range of biological processes. The inherent modularity of this scaffold allows for systematic modifications, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the comparative efficacy of these derivatives, supported by experimental data, to provide a clear understanding of their therapeutic potential.

Anticancer Efficacy

A significant body of research has focused on the anticancer potential of **(4-aminophenyl)(morpholino)methanone** derivatives. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of key enzymes and signaling pathways involved in tumor progression.

Inhibition of mTOR and PI3K α Kinases

Several studies have highlighted the role of thiopyrano[4,3-d]pyrimidine derivatives incorporating a morpholino moiety as potent inhibitors of mTOR and PI3K α , two critical kinases in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.

A comparative study on a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives revealed significant variations in anticancer activity based on substitutions.[\[1\]](#)[\[2\]](#) The data, summarized in Table 1, underscores the importance of the substituent at the C-4 position of the aryl group.

Comp	ound	ID	Subst itutio n at C-4 of Aryl Grou p	mTO R IC50 (μM)	PI3K α IC50 (μM)	H460 IC50 (μM)	PC-3 IC50 (μM)	A549 IC50 (μM)	MCF-7 IC50 (μM)	HeLa IC50 (μM)	HepG 2 IC50 (μM)
7e		4-OH	0.80 ± 0.15	-	7.43 ± 1.45	11.90 ± 0.94	-	-	-	-	-
10j		6-carbox yl on chrom one moiety	1.1	0.92	8.77	10.2	14.3	11.5	12.8	13.1	

Table 1: Comparative in vitro Efficacy of 4-Morpholino-thiopyranopyrimidine Derivatives.[\[1\]](#)[\[2\]](#)

As evidenced by the data, the presence of a hydroxyl group at the 4-position of the aryl substituent in compound 7e resulted in potent mTOR inhibition and significant cytotoxicity against H460 and PC-3 cancer cell lines.^[1] Similarly, the incorporation of a chromone moiety with a carboxyl group at the C-6 position in compound 10j led to excellent inhibitory activity against both mTOR and PI3K α , along with broad-spectrum cytotoxicity across multiple cancer cell lines.^[2] These findings suggest that substitutions that can engage in hydrogen bonding interactions within the kinase active site are beneficial for activity.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship studies of these derivatives have provided valuable insights for rational drug design.^{[3][4]} For instance, in a series of 4-aminoquinoline derivatives, electron-withdrawing groups at the 7-position were shown to enhance antiplasmodial activity.^[3] While not a direct **(4-aminophenyl)(morpholino)methanone**, this highlights the electronic influence of substituents on the core scaffold.

Similarly, in the context of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines, docking studies have indicated that the thiopyranopyrimidine scaffold itself has a minimal impact on antitumor activity, whereas substitutions on the appended aryl or chromone moieties play a crucial role.^{[1][2]}

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer. **(4-Aminophenyl)(morpholino)methanone** derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.^{[5][6]} Two compounds, V4 and V8, emerged as the most potent inhibitors of NO production at non-cytotoxic concentrations.^[6]

Compound ID	R Group on Phenyl Ring	NO Inhibition (%) at 12.5 μ M
V4	4-OCH ₃	Significant
V8	4-F	Significant

Table 2: Anti-inflammatory Activity of Morphinopyrimidine Derivatives.[\[6\]](#)

Further investigation revealed that compounds V4 and V8 dramatically reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[\[5\]](#)[\[6\]](#) Molecular docking studies suggested a strong affinity of these compounds for the active sites of iNOS and COX-2.[\[6\]](#)

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines the key experimental methodologies employed in the cited studies.

General Procedure for Synthesis

The synthesis of **(4-aminophenyl)(morpholino)methanone** derivatives typically involves multi-step reactions. For instance, the synthesis of 2-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol derivatives (V1-V8) involved the following key steps[\[6\]](#):

- Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine.
- Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine.
- Condensation with substituted benzaldehydes to yield the final products.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[7\]](#)

Protocol:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
- MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

In Vitro Anti-inflammatory Activity Assay (Griess Assay)

The anti-inflammatory activity, specifically the inhibition of NO production, is often assessed using the Griess assay in LPS-stimulated macrophages.^[8]

Protocol:

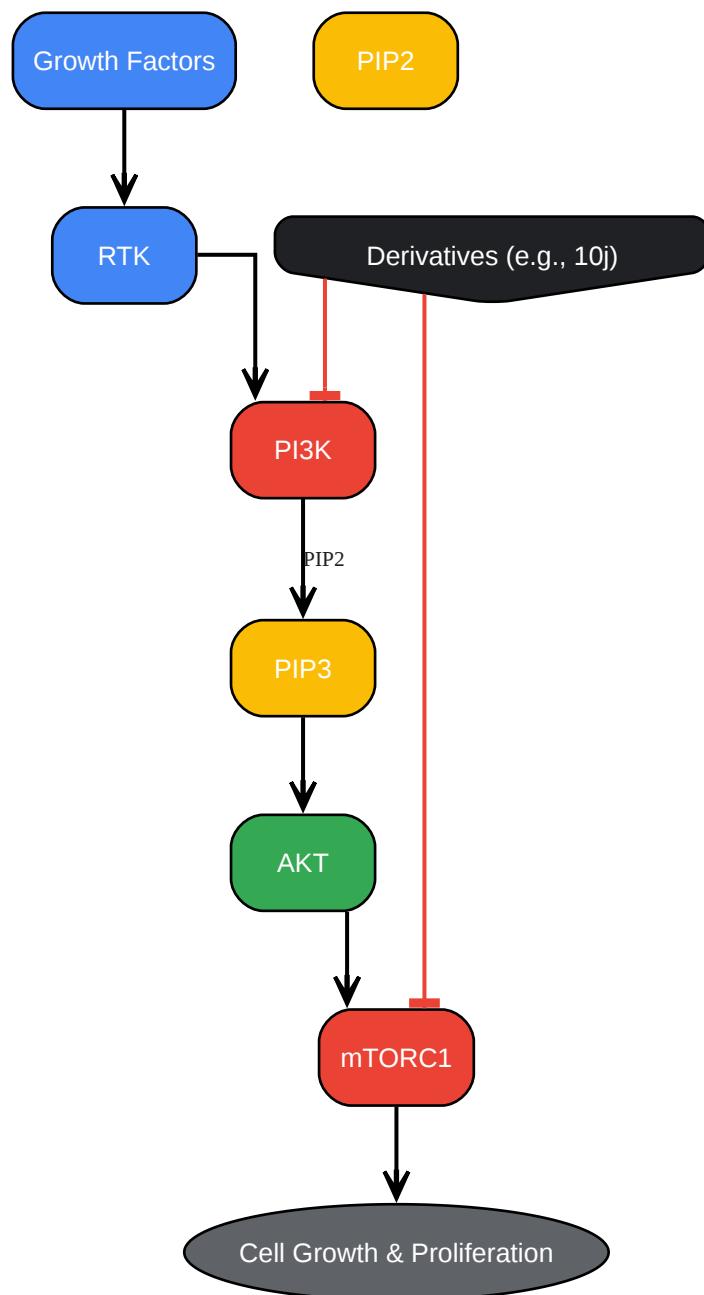
- RAW 264.7 macrophage cells are seeded in 96-well plates.
- Cells are pre-treated with the test compounds for a short duration (e.g., 30 minutes).
- Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
- After a 24-hour incubation, the cell supernatant is collected.
- The Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.
- The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mechanistic Insights and Signaling Pathways

The biological effects of **(4-aminophenyl)(morpholino)methanone** derivatives are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The ability of certain 4-morpholino-thiopyranopyrimidine derivatives to inhibit mTOR and PI3K α directly interferes with this pathway, leading to the suppression of tumor growth.

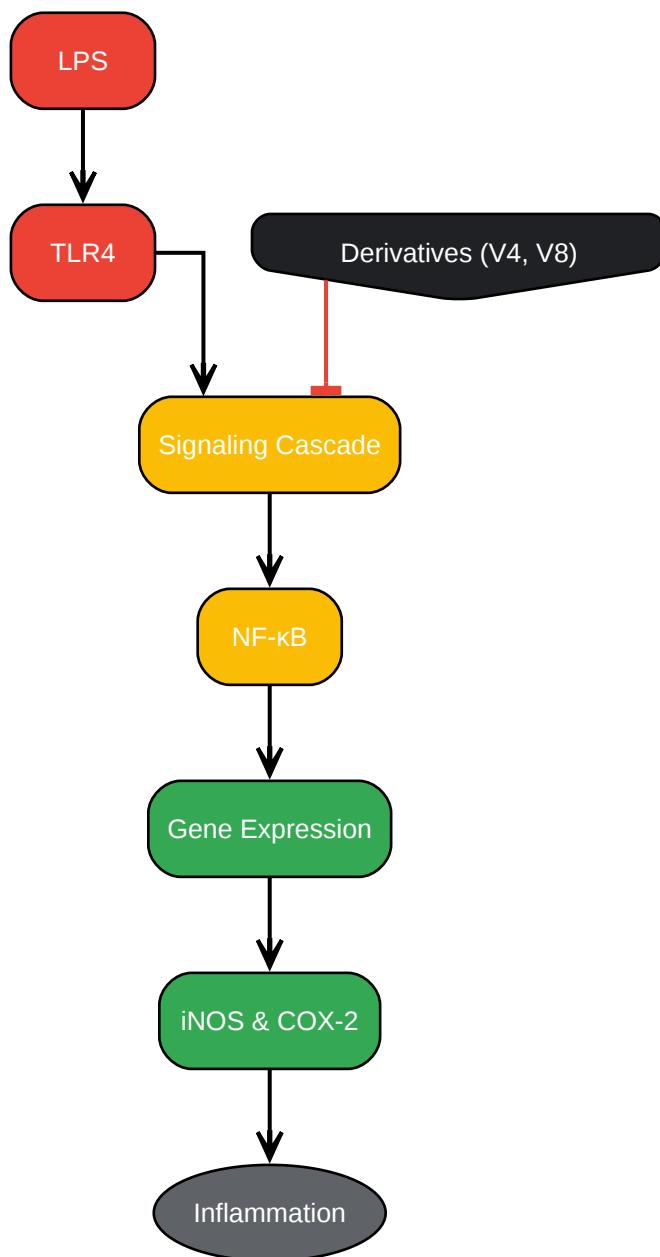


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Caption: Inhibition of the PI3K/AKT/mTOR pathway by **(4-Aminophenyl)(morpholino)methanone** derivatives.

Inflammatory Signaling in Macrophages

In response to inflammatory stimuli like LPS, macrophages activate signaling pathways that lead to the expression of pro-inflammatory enzymes such as iNOS and COX-2. The morpholinopyrimidine derivatives V4 and V8 have been shown to suppress this response, likely by interfering with upstream signaling components.



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Caption: Suppression of LPS-induced inflammatory signaling by morpholinopyrimidine derivatives.

Conclusion

The **(4-aminophenyl)(morpholino)methanone** scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that strategic modifications to this core structure can lead to potent and selective inhibitors of key biological targets in cancer and inflammation. Specifically, derivatives bearing hydroxyl or carboxyl functionalities have shown exceptional promise as anticancer agents by targeting the PI3K/AKT/mTOR pathway. In the realm of anti-inflammatory research, derivatives with electron-withdrawing or -donating groups on the phenyl ring have demonstrated significant inhibition of pro-inflammatory mediators. Future research should continue to explore the vast chemical space around this versatile scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.

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